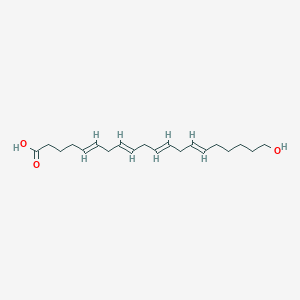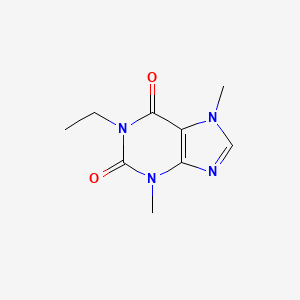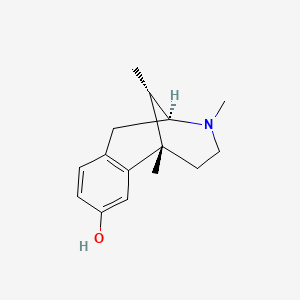
Metazocine, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metazocine, (+)- is an opioid analgesic compound related to pentazocine. It is known for its significant analgesic effects, which are mediated through a mixed agonist-antagonist action at the mu opioid receptor. its clinical use is limited due to dysphoric and hallucinogenic effects, likely caused by its activity at kappa opioid receptors and sigma receptors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Metazocine, (+)- involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from p-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine π-bond leads to the formation of tetrahydropyridine. Cyclization using acid results in the benzomorphan ring system, and subsequent demethylation of the aromatic ring system yields the phenol .
Industrial Production Methods: Industrial production of Metazocine, (+)- follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency.
化学反応の分析
Types of Reactions: Metazocine, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Metazocine, (+)- can yield ketones or aldehydes, while reduction can regenerate the original alcohol.
科学的研究の応用
Metazocine, (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics.
Biology: Researchers study its effects on cellular pathways and receptor binding to understand opioid receptor mechanisms.
Medicine: Although its clinical use is limited, it serves as a model compound for developing new analgesics with fewer side effects.
Industry: It is used in the synthesis of related compounds and as a standard in quality control processes.
作用機序
Metazocine, (+)- exerts its effects through a mixed agonist-antagonist action at the mu opioid receptor. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia. its activity at kappa opioid receptors and sigma receptors contributes to its dysphoric and hallucinogenic effects .
類似化合物との比較
Pentazocine: Another opioid analgesic with similar mixed agonist-antagonist properties.
Phenazocine: Known for its potent analgesic effects but with a different receptor binding profile.
Cyclazocine: Exhibits similar analgesic properties but with a higher affinity for kappa opioid receptors.
Uniqueness: Metazocine, (+)- is unique due to its specific receptor binding profile, which results in a distinct balance of analgesic and dysphoric effects. This makes it a valuable compound for studying the nuances of opioid receptor interactions and developing new analgesics with improved therapeutic profiles.
特性
CAS番号 |
25144-79-0 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC名 |
(1S,9S,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1 |
InChIキー |
YGSVZRIZCHZUHB-ONERCXAPSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |
正規SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



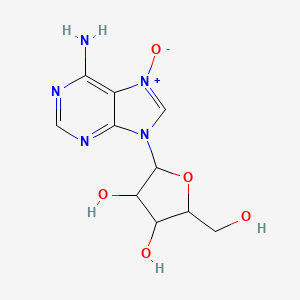
![2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid](/img/structure/B10795270.png)
![(E)-7-[2-[(E)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795278.png)

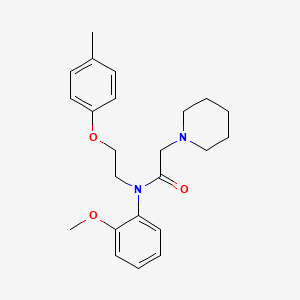
![[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795281.png)

![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)
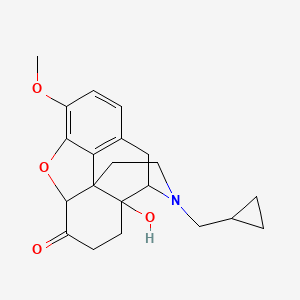

![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
